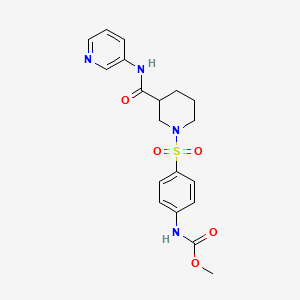

Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

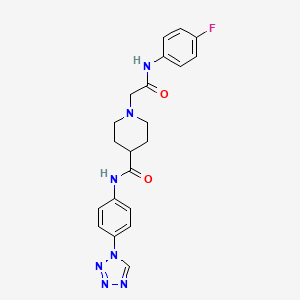

“Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate” is a chemical compound with the molecular formula C19H22N4O5S . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” was determined using a dual-space algorithm and refined by full-matrix least squares against F2 .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .科学的研究の応用

Synthesis and Application in Antimicrobial Activity

- Synthesis of Novel Heterocycles : Studies demonstrate the synthesis of new heterocyclic compounds based on pyrazole, pyran, and pyridine derivatives, showing potential antimicrobial activities. These compounds are synthesized through various chemical reactions, indicating the versatility of sulfonamide and carbamate groups in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Activity

- Potential Anticancer Agents : Research into pyridine-sulfonamide and phenylcarbamate derivatives has led to compounds with significant in vitro anticancer activity. Some compounds showed promising activity profiles and selectivity toward leukemia, colon cancer, and melanoma cells, highlighting the therapeutic potential of these chemotypes in cancer treatment (Szafrański & Sławiński, 2015).

Herbicidal Activity

- Herbicide Development : The synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates has been investigated for their herbicidal efficacy. Certain compounds exhibited high herbicidal activity against weeds while being safe for transplanted rice, underscoring the potential of these compounds in agricultural applications. The study also explored the structural requirements for achieving optimal herbicidal activity without phytotoxicity (Nakayama et al., 2012).

将来の方向性

Piperidine derivatives play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate”, is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Mode of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . The specific pathways and their downstream effects influenced by this compound would need further investigation.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications . The specific effects of this compound would need further investigation.

特性

IUPAC Name |

methyl N-[4-[3-(pyridin-3-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-28-19(25)22-15-6-8-17(9-7-15)29(26,27)23-11-3-4-14(13-23)18(24)21-16-5-2-10-20-12-16/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUCWZOADKCKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2925161.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2925163.png)

![7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2925164.png)

![N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2925165.png)

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)

![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)

![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)